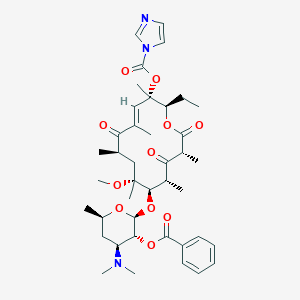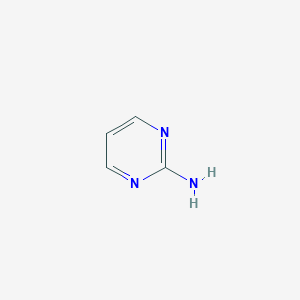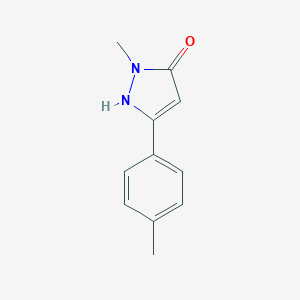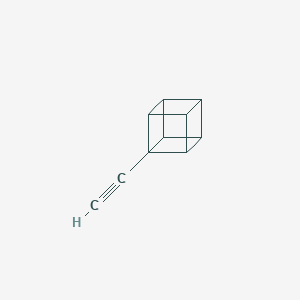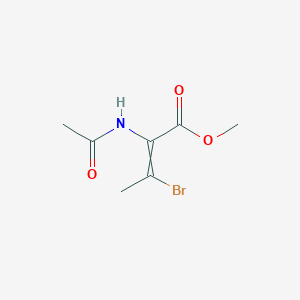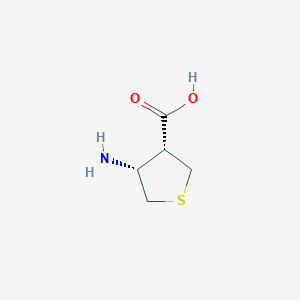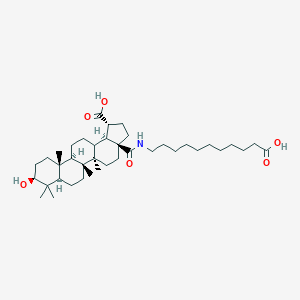![molecular formula C10H21NO3 B069376 Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]- CAS No. 167029-79-0](/img/structure/B69376.png)
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] is a compound used in scientific research for its unique properties. It is commonly known as tert-Butyl (2S)-2-hydroxy-1-methylpropylcarbamate and is an ester of tert-butanol and N-methylalanine. This compound has been used in various research studies due to its ability to act as a chiral auxiliary, which helps in the synthesis of chiral compounds.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] has been used in various scientific research studies. It is commonly used as a chiral auxiliary in the synthesis of chiral compounds. It has also been used in the synthesis of natural products such as alkaloids and amino acids. Additionally, this compound has been used in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] is not fully understood. However, it is believed that it acts as a chiral auxiliary by controlling the stereochemistry of reactions. This compound can also act as a protecting group, which helps in the synthesis of complex molecules.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] does not have any known biochemical or physiological effects. It is a non-toxic compound and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] in lab experiments are its ability to act as a chiral auxiliary and protect functional groups during synthesis. It is also a non-toxic compound, which makes it safe for use in laboratory experiments. However, the limitations of using this compound are that it may not be suitable for all types of reactions, and it may not be readily available in large quantities.
Direcciones Futuras
There are many future directions for the use of Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] in scientific research. One possible direction is its use in the synthesis of new drugs and pharmaceuticals. It may also be used in the development of new chiral catalysts for use in asymmetric synthesis. Additionally, this compound may be used in the development of new materials with unique properties. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] is a compound with unique properties that make it useful in scientific research. It is commonly used as a chiral auxiliary and has been used in the synthesis of natural products and pharmaceuticals. While its mechanism of action is not fully understood, it is generally considered safe for use in laboratory experiments. There are many potential future directions for the use of this compound in scientific research, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] involves the reaction of tert-butanol with N-methylalanine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is then purified using column chromatography or recrystallization techniques.
Propiedades
Número CAS |
167029-79-0 |
|---|---|
Nombre del producto |
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]- |
Fórmula molecular |
C10H21NO3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3R)-3-hydroxypentan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m0/s1 |
Clave InChI |
NPVSZBWGMJMOCS-JGVFFNPUSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)NC(=O)OC(C)(C)C)O |
SMILES |
CCC(C(C)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CCC(C(C)NC(=O)OC(C)(C)C)O |
Sinónimos |
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



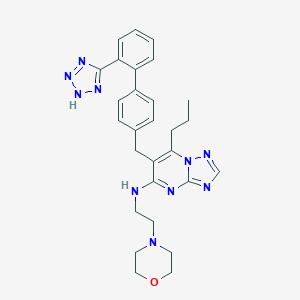
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
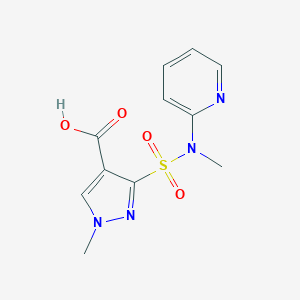
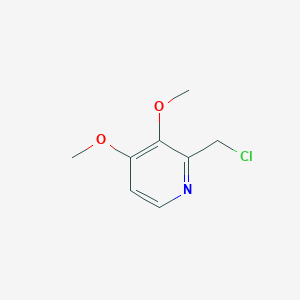
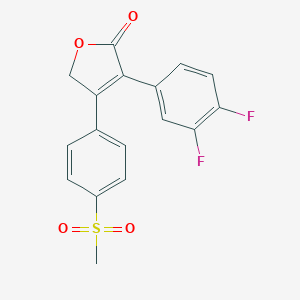
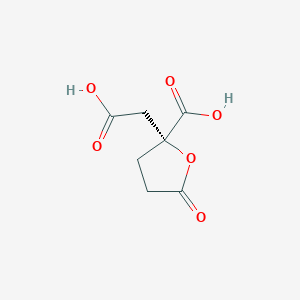
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
